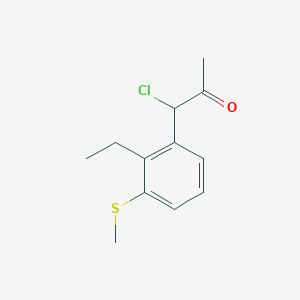![molecular formula C32H31BrN2O2 B14036902 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- CAS No. 654653-95-9](/img/structure/B14036902.png)
3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bedaquiline is a diarylquinoline antimycobacterial drug used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the United States Food and Drug Administration in 2012 and is marketed under the brand name Sirturo . Bedaquiline works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is essential for the bacteria’s energy production .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps :
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Bromination: The quinoline core is then brominated to introduce a bromine atom at a specific position.
Methoxylation: A methoxy group is introduced to the brominated quinoline.
Formation of the Diarylquinoline Structure: The final step involves coupling the modified quinoline with other aromatic compounds to form the diarylquinoline structure.
Industrial Production Methods
Industrial production of bedaquiline involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high purity, stability, and yield of the final product. The preparation methods for bedaquiline fumarate, a salt form of bedaquiline, involve crystallization techniques to obtain different crystal forms with desirable physicochemical properties .
化学反応の分析
Types of Reactions
Bedaquiline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on bedaquiline, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups to the quinoline core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .
科学的研究の応用
Bedaquiline has several scientific research applications, including:
Chemistry: Bedaquiline is used as a model compound to study the synthesis and reactivity of diarylquinoline derivatives.
Biology: Researchers study the interaction of bedaquiline with bacterial ATP synthase to understand its mechanism of action.
Medicine: Bedaquiline is extensively studied for its efficacy and safety in treating MDR-TB and extensively drug-resistant tuberculosis (XDR-TB)
作用機序
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .
類似化合物との比較
Bedaquiline is unique among antimycobacterial drugs due to its novel mechanism of action. Similar compounds include:
Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.
Compared to these compounds, bedaquiline’s inhibition of ATP synthase represents a novel target, making it a valuable addition to the arsenal against drug-resistant tuberculosis .
特性
CAS番号 |
654653-95-9 |
|---|---|
分子式 |
C32H31BrN2O2 |
分子量 |
555.5 g/mol |
IUPAC名 |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1 |
InChIキー |
SCSHFWQKWPLNEB-XLJNKUFUSA-N |
異性体SMILES |
CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
正規SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)




![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)

![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)



